molecular formula C27H19ClFN5O3S B1681213 Takeda-6d

Takeda-6d

Cat. No.: B1681213
M. Wt: 548.0 g/mol
InChI Key: MDPMAXSABUPRJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Takeda-6d is a novel, orally active dual inhibitor targeting the DFG-out conformation of RAF kinases and vascular endothelial growth factor receptor 2 (VEGFR2). It exhibits potent inhibitory activity with IC50 values of 7.0 nM (RAF) and 2.2 nM (VEGFR2), respectively . Structurally, it is characterized by the molecular formula C27H19ClFN5O3S and a molecular weight of 547.99 g/mol .

Mechanistically, this compound suppresses tumor growth by dual-pathway inhibition:

  • RAF/ERK pathway: It inhibits BRAF kinase activity, reducing ERK1/2 phosphorylation, a key driver of cell proliferation in cancers like melanoma .
  • Angiogenesis: By blocking VEGFR2, it impedes VEGF-stimulated endothelial cell signaling, curtailing tumor blood supply .

Preclinical studies highlight its efficacy in vemurafenib-resistant BRAF-mutant melanoma models, where it maintains robust antitumor activity despite acquired resistance to first-generation BRAF inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods: While specific industrial production methods for Takeda-6d are not widely documented, the compound is synthesized in research laboratories under controlled conditions. The process involves precise temperature control, solvent selection, and purification steps to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Takeda-6d undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

Oncology Research

Takeda-6d has been extensively studied for its potential in cancer treatment due to its ability to inhibit critical pathways involved in tumor growth and angiogenesis.

  • Mechanism of Action : It inhibits both wild-type and mutant forms of BRAF (including BRAF V600E), as well as C-RAF, which are pivotal in various cancers such as melanoma and colon cancer .
  • Case Study : In preclinical models, this compound has shown a significant reduction in tumor volume in A375 melanoma mouse xenograft models when administered at a dose of 10 mg/kg, indicating its potential effectiveness as an anti-cancer agent.

Angiogenesis Inhibition

The compound's inhibition of VEGFR2 demonstrates its utility in studying angiogenesis—the formation of new blood vessels—which is crucial in tumor progression.

  • Research Findings : Studies have shown that this compound significantly suppresses ERK1/2 phosphorylation in endothelial cells stimulated by VEGF, thus providing insights into its antiangiogenic properties .

Biochemical Research

This compound serves as a valuable tool compound for investigating the RAF/MEK/ERK signaling pathway.

  • Applications :
    • Used to explore the biochemical interactions within cell signaling pathways.
    • Investigated for its effects on cellular processes such as proliferation, differentiation, and apoptosis .

Data Table: Summary of Key Findings

Application AreaKey FindingsReferences
OncologySignificant tumor volume reduction in melanoma models (10 mg/kg dose)
AngiogenesisSuppression of ERK1/2 phosphorylation in VEGF-stimulated cells
Biochemical ResearchInhibition of RAF/MEK/ERK pathways; effects on cellular signaling

Mechanism of Action

Takeda-6d exerts its effects by inhibiting the RAF and VEGFR2 pathways. It binds to the ATP-binding site of these kinases, preventing their activation and subsequent signaling. This inhibition leads to the suppression of angiogenesis and tumor growth. The compound also significantly suppresses the phosphorylation of ERK1/2, a key downstream signaling molecule .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Comparative Data

Compound Targets IC50 (RAF) IC50 (VEGFR2) Selectivity Profile Clinical/Preclinical Relevance
Takeda-6d RAF, VEGFR2 7.0 nM 2.2 nM Dual inhibition Resistant melanoma, angiogenesis models
TAK-632 Pan-RAF 1.3 nM* N/A Pan-RAF inhibition BRAF/NRAS-mutant melanoma
SB590885 BRAF 0.3 nM* N/A BRAF-selective Colorectal cancer, resistant models
Bafetinib BCR-ABL, Lyn kinase 5.8 nM* N/A Multikinase (repurposed) Leukemia, solid tumors

Values marked with an asterisk () are derived from literature outside the provided evidence.

Key Findings and Differentiation

(1) This compound vs. TAK-632

  • Structural Similarity : Both compounds adopt a DFG-out binding mode, enabling activity against resistance-conferring BRAF mutations (e.g., V600E/K) .

(2) This compound vs. SB590885

  • Resistance Management : SB590885, a selective BRAF inhibitor, loses efficacy in vemurafenib-resistant tumors due to paradoxical ERK activation. This compound circumvents this via VEGFR2 co-inhibition, reducing compensatory angiogenic signaling .

(3) This compound vs. Bafetinib

  • Target Spectrum : Bafetinib, a repurposed BCR-ABL inhibitor, shows off-target activity against Lyn kinase but lacks RAF/VEGFR2 specificity. This compound’s design ensures precision for MAPK pathway dysregulation .
  • Efficacy in Solid Tumors: Bafetinib’s clinical success is confined to hematologic malignancies, whereas this compound demonstrates efficacy in solid tumors, particularly melanoma .

Research Implications and Limitations

  • Advantages of this compound: Dual-pathway inhibition reduces compensatory resistance mechanisms . Superior pharmacokinetics (oral bioavailability) compared to intravenous agents like TAK-632 .
  • Limitations: No clinical trial data are available yet, limiting translational validation . Potential toxicity from VEGFR2 inhibition (e.g., hypertension) requires careful monitoring .

Biological Activity

Takeda-6d is a compound that has garnered attention for its biological activity, particularly as an inhibitor of the GCN2 kinase pathway and its potential applications in cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and implications based on recent research findings.

This compound primarily functions as an inhibitor of the GCN2 (General Control Nonderepressible 2) kinase, which plays a critical role in cellular stress responses, particularly under conditions of amino acid deprivation. By inhibiting GCN2, this compound can modulate the integrated stress response, leading to effects on cell proliferation and survival.

Key Findings on GCN2 Inhibition

  • Binding Affinity : this compound exhibits a slow dissociation profile when binding to GCN2, indicating a strong interaction that may enhance its inhibitory effects .
  • Selectivity : In enzymatic assays, this compound demonstrated an IC50 value of 0.26 nM against GCN2 and moderate inhibitory activity against PERK (another eIF2α kinase) with an IC50 of 230 nM . This selectivity is crucial for minimizing off-target effects in therapeutic applications.

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated in various cancer cell lines. Notably:

  • Combination Therapy : In studies involving CCRF-CEM cells (a leukemia cell line), this compound enhanced the sensitivity to asparaginase treatment. The combination treatment showed significant antiproliferative effects in GCN2 wild-type cells but not in GCN2 knockout cells, confirming the role of GCN2 inhibition in this process .

Table 1: Antiproliferative Effects of this compound

Treatment CombinationCell LineEffect on ProliferationMechanism
Asparaginase + this compoundCCRF-CEMSignificant reductionGCN2 inhibition
Asparaginase aloneCCRF-CEMModerate reduction-

In Vivo Efficacy

The efficacy of this compound was further assessed in xenograft models:

  • Xenograft Studies : Mice bearing CCRF-CEM xenografts were treated with this compound following asparaginase administration. The results indicated that doses as low as 3 mg/kg effectively suppressed both GCN2 autophosphorylation and downstream ATF4 levels, suggesting potent in vivo activity .

Table 2: In Vivo Efficacy of this compound

Dose (mg/kg)Effect on GCN2 AutophosphorylationEffect on ATF4 Levels
0.3MinimalNo significant change
1ModerateModerate suppression
3Significant suppressionSignificant suppression

Case Studies and Clinical Implications

While specific clinical data on this compound remains limited, its potential for treating cancers that exploit the GCN2 pathway is promising. The ability to sensitize cancer cells to existing therapies like asparaginase opens avenues for combination treatments that could enhance therapeutic efficacy while reducing resistance.

Future Directions

Further research is required to explore:

  • Long-term Efficacy : Understanding the long-term effects and potential resistance mechanisms associated with GCN2 inhibition.
  • Broader Applications : Investigating the use of this compound in other cancer types or conditions characterized by amino acid deprivation.
  • Clinical Trials : Initiating clinical trials to evaluate safety, tolerability, and efficacy in human subjects.

Properties

IUPAC Name

2-chloro-3-(1-cyanocyclopropyl)-N-[5-[[2-(cyclopropanecarbonylamino)-[1,3]thiazolo[5,4-b]pyridin-5-yl]oxy]-2-fluorophenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19ClFN5O3S/c28-22-16(2-1-3-17(22)27(13-30)10-11-27)24(36)31-20-12-15(6-7-18(20)29)37-21-9-8-19-25(33-21)38-26(32-19)34-23(35)14-4-5-14/h1-3,6-9,12,14H,4-5,10-11H2,(H,31,36)(H,32,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPMAXSABUPRJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC3=C(S2)N=C(C=C3)OC4=CC(=C(C=C4)F)NC(=O)C5=C(C(=CC=C5)C6(CC6)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19ClFN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 2-chloro-3-(1-cyanocyclopropyl)benzoic acid (0.11 g, 0.5 mmol) produced in Example C62(ii) in oxalyl chloride (0.5 mL) was added N,N-dimethylformamide (40 μL), and the mixture was stirred at room temperature for 30 min, and concentrated to dryness under reduced pressure. This was dissolved in N,N-dimethylacetamide (1.0 mL), and the solution was added dropwise to a solution of N-[5-(3-amino-4-fluorophenoxy)[1,3]thiazolo[5,4-b]pyridin-2-yl]cyclopropanecarboxamide (0.115 g, 0.33 mmol) produced in Example C63(vi) in N,N-dimethylacetamide (1 mL) under ice-cooling. The reaction mixture was stirred at room temperature for 1 hr, and poured into water (50 μL), and the mixture was extracted with ethyl acetate (50 mL×2). The ethyl acetate layers were combined, and dried over anhydrous sodium sulfate. The insoluble material was filtered off, and the filtrate was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (ethyl acetate/hexane=0/100→100/0), and recrystallized from methanol to give the title compound (80 mg, 44%) as colorless crystals.
Quantity
0.11 g
Type
reactant
Reaction Step One
Quantity
40 μL
Type
reactant
Reaction Step Two
Name
N-[5-(3-amino-4-fluorophenoxy)[1,3]thiazolo[5,4-b]pyridin-2-yl]cyclopropanecarboxamide
Quantity
0.115 g
Type
reactant
Reaction Step Three
Name
Quantity
50 μL
Type
reactant
Reaction Step Four
Quantity
0.5 mL
Type
solvent
Reaction Step Five
Quantity
1 mL
Type
solvent
Reaction Step Six
Yield
44%

Synthesis routes and methods II

Procedure details

To a solution of N-{5-[(2-amino[1,3]thiazolo[5,4-b]pyridin-5-yl)oxy]-2-fluorophenyl}-2-chloro-3-(1-cyanocyclopropyl)benzamide (9.0 g, 18.8 mmol) and pyridine (2.3 mL, 28.1 mmol) in tetrahydrofuran (90 mL) was added dropwise cyclopropanecarbonyl chloride (1.89 mL, 20.8 mmol) under ice-cooling, and the mixture was stirred at room temperature for 3 hr. Cyclopropanecarbonyl chloride (63 μL, 0.69 mmol) was further added and the mixture was stirred at room temperature for 12 hr. Water (100 mL) and saturated aqueous sodium hydrogen carbonate solution (100 mL) were added to the reaction mixture to give a suspension, and the mixture was stirred at room temperature for 30 min. The precipitate was collected by filtration, repeatedly washed with water, and dried under reduced pressure to give the title compound (9.85 g, 96%) as a white powder.
Name
N-{5-[(2-amino[1,3]thiazolo[5,4-b]pyridin-5-yl)oxy]-2-fluorophenyl}-2-chloro-3-(1-cyanocyclopropyl)benzamide
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
1.89 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
63 μL
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.